molecular formula C11H15ClN2 B1383707 1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride CAS No. 95271-71-9

1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride

Cat. No. B1383707
CAS RN: 95271-71-9
M. Wt: 210.7 g/mol
InChI Key: HZZFELXEWGAVLC-UHFFFAOYSA-N
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Description

“1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole and it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole derivatives has been well studied due to their importance as bioactive scaffolds . For instance, 1,2,4,5-Tetrasubstituted imidazole compounds were obtained by the treatment of purified imidazole compounds with benzyl chloride in the presence of sodium hydride . Another synthetic route involves the nucleophilic substitution of the 1-NH of ethyl 5-methyl-1H-imidazole-4-carboxylate by (bromomethyl)benzene in DMF at room temperature under basic conditions .


Molecular Structure Analysis

The molecular structure of “1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride” can be analyzed based on its parent structure, imidazole. Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride and its derivatives demonstrate notable antibacterial and antimicrobial activities. Studies reveal that N-heterocyclic carbene–silver acetate complexes, derived from imidazoles like 1-benzyl-2-methyl-4,5-dihydro-1H-imidazole, exhibit weak-to-medium antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This highlights the potential of these compounds in developing new antibacterial agents (Patil et al., 2010).

Cytotoxicity for Cancer Treatment

Imidazole derivatives have been shown to possess cytotoxic properties, making them potential candidates for cancer treatment. For instance, certain NHC–silver acetate complexes derived from 1-benzyl-2-methyl-4,5-dihydro-1H-imidazole showed cytotoxicity against human renal-cancer cell lines, with IC50 values indicating medium-to-high potency (Streciwilk et al., 2014).

Antihypertensive Applications

Research into 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives, closely related to 1-benzyl-2-methyl-4,5-dihydro-1H-imidazole, has shown potential antihypertensive effects. These compounds, evaluated for cardiovascular effects, demonstrated activity in lowering arterial blood pressure in hypertensive rats, suggesting their utility in managing hypertension (Touzeau et al., 2003).

Antidiabetic Effects

Studies have explored the antidiabetic properties of imidazoline derivatives, which are structurally similar to 1-benzyl-2-methyl-4,5-dihydro-1H-imidazole. These compounds showed promise in improving glucose homeostasis in rat models of type II diabetes, indicating their potential in diabetes treatment (Rondu et al., 1997).

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs . The recent advances in the synthesis of substituted imidazoles highlight the potential for future research in this area . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . This review will provide new initiatives to the chemists towards the synthesis of imidazole .

properties

IUPAC Name

1-benzyl-2-methyl-4,5-dihydroimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-10-12-7-8-13(10)9-11-5-3-2-4-6-11;/h2-6H,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZFELXEWGAVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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